![molecular formula C29H23NSi B14375873 N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline CAS No. 90235-48-6](/img/structure/B14375873.png)
N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline is a chemical compound known for its unique structure and properties It consists of a methylated aniline group attached to a butadiyne chain, which is further connected to a triphenylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the butadiyne chain and the triphenylsilyl group.
Coupling Reaction: The butadiyne chain is coupled with the triphenylsilyl group using a palladium-catalyzed cross-coupling reaction.
Methylation: The aniline group is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Final Assembly: The methylated aniline is attached to the butadiyne chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the butadiyne chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Researchers explore its potential as a probe or ligand in biological assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline involves its interaction with specific molecular targets and pathways. The triphenylsilyl group can enhance the compound’s stability and facilitate its binding to target molecules. The butadiyne chain may participate in electron transfer processes, while the aniline group can interact with biological receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-[4-(triphenylstannyl)buta-1,3-diyn-1-yl]aniline: Similar structure but with a triphenylstannyl group instead of a triphenylsilyl group.
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Lacks the methyl and triphenylsilyl groups, but has a similar butadiyne chain.
Uniqueness
N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline is unique due to the presence of the triphenylsilyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
90235-48-6 |
|---|---|
Molekularformel |
C29H23NSi |
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
N-methyl-N-(4-triphenylsilylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C29H23NSi/c1-30(26-16-6-2-7-17-26)24-14-15-25-31(27-18-8-3-9-19-27,28-20-10-4-11-21-28)29-22-12-5-13-23-29/h2-13,16-23H,1H3 |
InChI-Schlüssel |
ZJJMCEOYDOHWKM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C#CC#C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
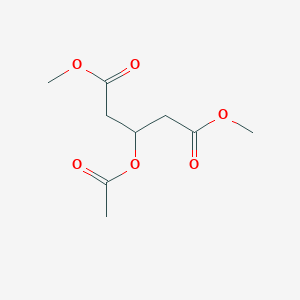
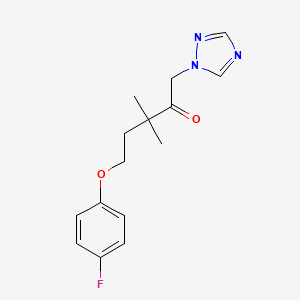
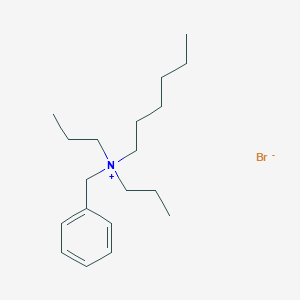
![1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14375818.png)
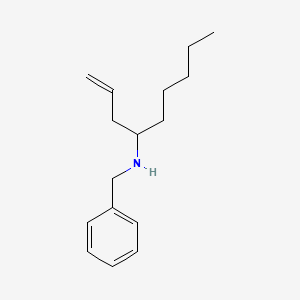
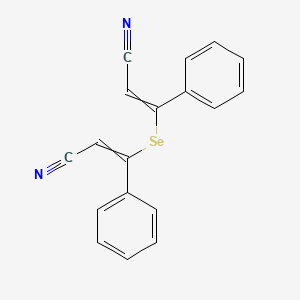


![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)

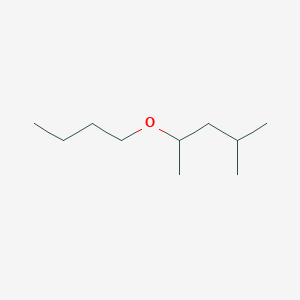
![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)
